molecular formula C19H19FN2O B11163929 2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11163929
M. Wt: 310.4 g/mol
InChI Key: VOVMISUWWFFWKX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and an indole moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide
  • 2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propionamide

Uniqueness

2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both the fluorophenyl and indole moieties, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the indole moiety provides a versatile scaffold for interactions with biological targets.

Properties

Molecular Formula

C19H19FN2O

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H19FN2O/c1-13-2-7-18-17(10-13)15(12-22-18)8-9-21-19(23)11-14-3-5-16(20)6-4-14/h2-7,10,12,22H,8-9,11H2,1H3,(H,21,23)

InChI Key

VOVMISUWWFFWKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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